molecular formula C17H17N3O5 B2704242 (Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 332159-21-4

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2704242
CAS No.: 332159-21-4
M. Wt: 343.339
InChI Key: VNTRZCAOMOZBGC-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a nitro-substituted benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxole moiety, which is then nitrated to introduce the nitro group. The cyano group is introduced through a cyanation reaction, and the final step involves the formation of the enamide linkage with the cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
  • 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide

Uniqueness

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, affecting its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c18-9-12(17(21)19-13-4-2-1-3-5-13)6-11-7-15-16(25-10-24-15)8-14(11)20(22)23/h6-8,13H,1-5,10H2,(H,19,21)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRZCAOMOZBGC-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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